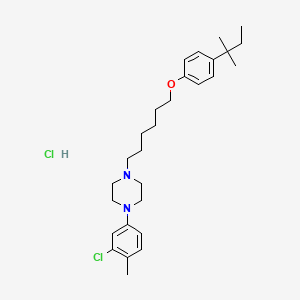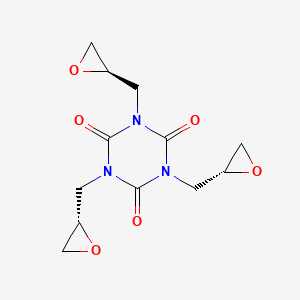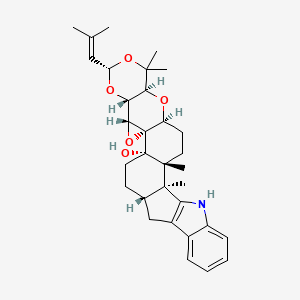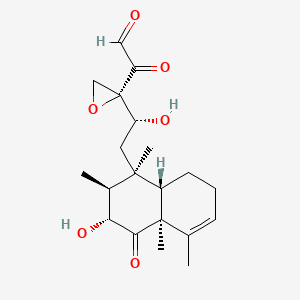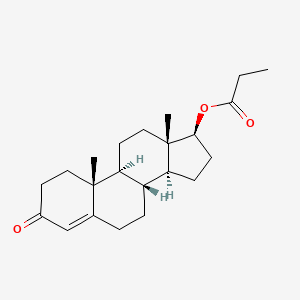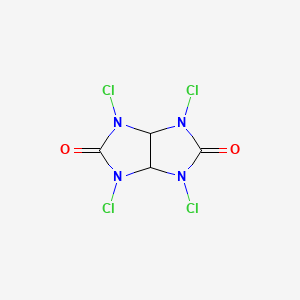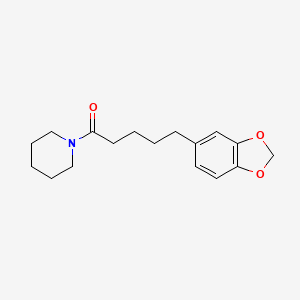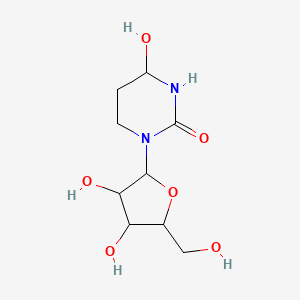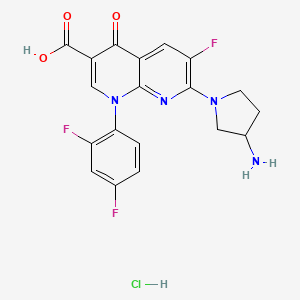
Tosufloxacin hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de tosufloxacine est un antibiotique de la famille des fluoroquinolones reconnu pour son activité antibactérienne à large spectre. Il est particulièrement efficace contre les bactéries Gram-positives, les chlamydia et les bactéries anaérobies. Ce composé est utilisé pour traiter diverses infections, y compris celles de la peau, des voies respiratoires, des voies urinaires, les infections gynécologiques, ophtalmologiques, oto-rhino-laryngologiques et dentaires .
Applications De Recherche Scientifique
Le chlorhydrate de tosufloxacine a un large éventail d'applications en recherche scientifique :
Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production d'agents antibactériens.
Mécanisme d'action
Le chlorhydrate de tosufloxacine exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles à la réplication, la transcription, la réparation et la recombinaison de l'ADN bactérien. En inhibant ces enzymes, le chlorhydrate de tosufloxacine empêche la division cellulaire bactérienne et entraîne la mort cellulaire .
Safety and Hazards
Tosufloxacin has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de tosufloxacine implique l'intermédiaire clé 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophényl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxylate d'éthyle. Cet intermédiaire est mis en réaction dans un solvant organique avec du monohydrate d'acide p-méthylbenzènesulfonique dans un mélange de solvants contenant de l'eau pour produire du tosylate de tosufloxacine monohydraté . Les conditions de réaction comprennent une concentration de médicament de 40 mg/mL, une pression de 16 MPa, une température de 35 °C et un débit de solution de 1 mL/min .
Méthodes de production industrielle
La production industrielle du chlorhydrate de tosufloxacine implique l'utilisation de la dispersion améliorée par solution avec du dioxyde de carbone supercritique (SEDS) pour préparer des complexes d'inclusion avec l'hydroxypropyl-β-cyclodextrine. Cette méthode améliore considérablement la dissolution et la solubilité de la tosufloxacine insoluble dans l'eau .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de tosufloxacine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent l'hydroxypropyl-β-cyclodextrine, le dioxyde de carbone supercritique et le monohydrate d'acide p-méthylbenzènesulfonique .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le tosylate de tosufloxacine monohydraté et ses complexes d'inclusion avec l'hydroxypropyl-β-cyclodextrine .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de tosufloxacine est unique parmi les fluoroquinolones en raison de sa forte activité contre les persister bactériens. Des composés similaires comprennent la clinafloxacine, la sarafloxacine, la doxycycline, la thiostreptone et le chlorosalicylanilide. Parmi ceux-ci, le chlorhydrate de tosufloxacine a la plus forte activité anti-persister, qui peut éradiquer complètement les persister de Staphylococcus aureus en deux jours in vitro .
Propriétés
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHZSSCESOLBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104051-69-6 | |
| Record name | Tosufloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSUFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
